N-mesityl-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-mesityl-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide is a chemical compound with a unique structural framework that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired pyridazinone derivatives. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridazinone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-mesityl-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-mesityl-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives and piperidine carboxamides, such as:
- 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide)
Uniqueness
N-mesityl-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide is unique due to its specific structural features, such as the mesityl group and the combination of pyridazinyl and pyridinyl moieties
Biological Activity
N-mesityl-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine core, a pyridazine moiety, and a mesityl group. The structural formula can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 314.37 g/mol
This compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. The compound has shown promise in modulating various biological pathways, which may lead to therapeutic effects in several conditions.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of anaplastic lymphoma kinase (ALK), with an IC₅₀ value of 0.174 μM, demonstrating significant selectivity over insulin-like growth factor receptor (IGF1R) . This inhibition is particularly relevant in the context of cancer therapeutics, where ALK plays a crucial role in tumorigenesis.
Study 1: ALK Inhibition
In a high-throughput screening study, this compound was identified as a novel inhibitor of ALK. The X-ray cocrystal structure revealed an unusual DFG-shifted conformation that allows the compound to access an extended hydrophobic pocket within the ALK kinase domain. Structure-activity relationship (SAR) studies further optimized the molecule for improved potency and selectivity .
Study 2: In Vivo Efficacy
A study focused on the in vivo efficacy of related piperidine carboxamides demonstrated significant anti-inflammatory effects through the modulation of cytokine release in animal models. Although direct studies on this compound are still needed, these findings suggest a potential pathway for its therapeutic application in inflammatory diseases .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Key Features |
---|---|---|
N-(5-chloro-2-methoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine | Anticancer properties | Contains similar piperidine core |
N-(4-Methylphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine | Antimicrobial activity | Exhibits broad-spectrum activity |
Properties
IUPAC Name |
1-(6-pyridin-3-ylpyridazin-3-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c1-16-13-17(2)23(18(3)14-16)26-24(30)19-8-11-29(12-9-19)22-7-6-21(27-28-22)20-5-4-10-25-15-20/h4-7,10,13-15,19H,8-9,11-12H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAPDZVHROXURW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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